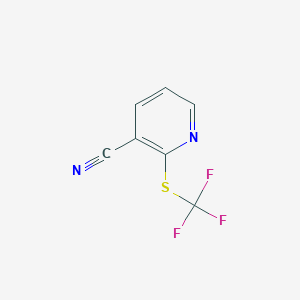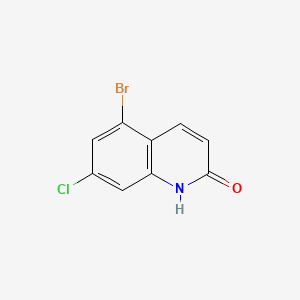![molecular formula C8H14O B11760725 3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL is an organic compound characterized by a cyclopropyl group attached to a prop-2-en-1-ol moiety. This compound is notable for its unique structural features, which include a cyclopropane ring and an allylic alcohol group. These structural elements contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Attachment of the Prop-2-en-1-ol Moiety: The allylic alcohol group can be introduced via a reaction involving an allylic halide and a suitable nucleophile, such as an alcohol or an alkoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as distillation, crystallization, or chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The allylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted allylic compounds.
Aplicaciones Científicas De Investigación
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethanol: Similar in having a cyclopropyl group but lacks the allylic alcohol moiety.
Allyl Alcohol: Contains the allylic alcohol group but lacks the cyclopropyl ring.
Uniqueness
3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL is unique due to the combination of a cyclopropyl ring and an allylic alcohol group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
3-[(1R)-2,2-dimethylcyclopropyl]prop-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(2)6-7(8)4-3-5-9/h3-4,7,9H,5-6H2,1-2H3/t7-/m0/s1 |
Clave InChI |
IQOZLJBSPAXVPF-ZETCQYMHSA-N |
SMILES isomérico |
CC1(C[C@@H]1C=CCO)C |
SMILES canónico |
CC1(CC1C=CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


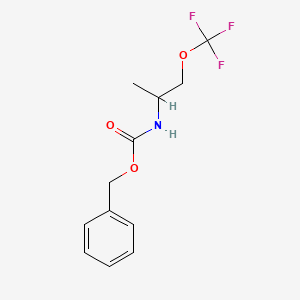
![Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11760647.png)
![4'-(Chloromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B11760659.png)
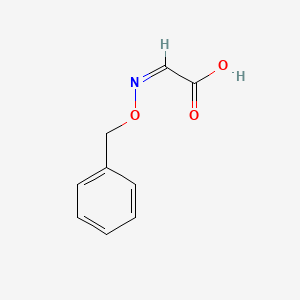
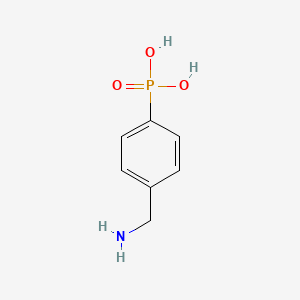
![3H-Imidazo[4,5-c]pyridine-2-carbonitrile](/img/structure/B11760678.png)
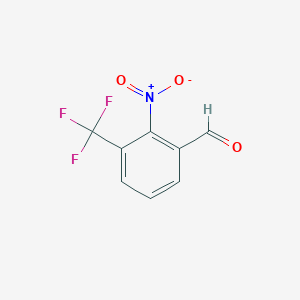
![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)
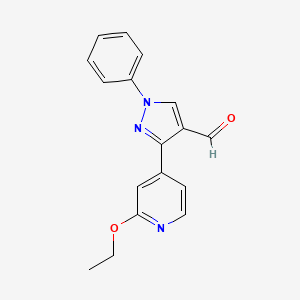
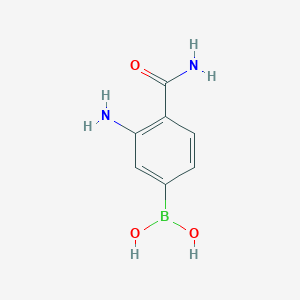
![(E)-N-[4-amino-1-(pyridin-4-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11760717.png)
